![molecular formula C15H11ClN2O B1352992 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol CAS No. 36124-03-5](/img/structure/B1352992.png)
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound with the linear formula C15H11ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is represented by the SMILES stringClC1=CC (C2=CC=NN2C3=CC=CC=C3)=C (O)C=C1
. The InChI key for this compound is LORUSDINHPKFMM-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a solid . It does not have a flash point, indicating that it is not flammable under normal conditions .Scientific Research Applications
Anti-Inflammatory Applications
The pyrazolylphenol structure of the compound is similar to that of known non-steroidal anti-inflammatory drugs (NSAIDs). It could be explored for its COX-2 inhibitory properties, which might make it a candidate for treating inflammatory conditions .
Neurological Studies
Given its structural similarity to other compounds that have been used to image the expression of Cyclooxygenase-2 (COX-2) in the brain, this compound could be used in the synthesis of radiotracer candidates for brain imaging .
Environmental Impact Studies
The compound’s safety data indicates potential environmental hazards, such as aquatic toxicity. This makes it a subject of interest for environmental studies to understand and mitigate its impact when used in industrial or pharmaceutical applications .
Pharmacokinetics and Drug Development
The physicochemical properties of the compound, such as solubility and lipophilicity, are crucial in drug design. Its moderate lipophilicity and solubility profile suggest that it could be a good candidate for oral administration in pharmacological studies .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-(2-phenylpyrazol-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORUSDINHPKFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425627 |
Source
|
Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol | |
CAS RN |
36124-03-5 |
Source
|
Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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